molecular formula C5H5N5 B156593 Adenine CAS No. 134461-75-9

Adenine

Cat. No.: B156593
CAS No.: 134461-75-9
M. Wt: 135.13 g/mol
InChI Key: GFFGJBXGBJISGV-UHFFFAOYSA-N
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Description

Adenine is an organic compound belonging to the purine family. It is one of the four nucleobases in the nucleic acids of DNA and RNA, the others being guanine, cytosine, and thymine. This compound plays a crucial role in cellular respiration, forming part of the energy-rich molecules adenosine triphosphate (ATP), nicotinamide this compound dinucleotide (NAD), flavin this compound dinucleotide (FAD), and coenzyme A .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenine can be synthesized through various methods. One common method involves the reaction of 4,6-dichloro-5-nitropyrimidine with formamide in the presence of a solid base, followed by the addition of ammonia water. This reaction is carried out under reflux conditions, and the product is purified through crystallization .

Another method involves the reaction of acetyl hypoxanthine with phosphorus oxychloride in the presence of anhydrous pyridine and triethylamine. The intermediate product is then subjected to ammonolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs a two-step reaction process. The first step involves the reaction of acetyl hypoxanthine with phosphorus oxychloride, followed by ammonolysis. This method is favored due to its simplicity, mild reaction conditions, and high yield .

Chemical Reactions Analysis

Types of Reactions: Adenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adenine is extensively used in scientific research due to its fundamental role in various biological processes:

Mechanism of Action

Adenine is often compared with other purine nucleobases, such as guanine, and nucleosides, such as adenosine:

    Guanine: Like this compound, guanine is a purine nucleobase found in DNA and RNA.

    Adenosine: Adenosine is a nucleoside formed by the attachment of this compound to ribose.

Uniqueness of this compound: this compound’s unique role in forming ATP, NAD, and FAD, which are essential for energy transfer and metabolic processes, sets it apart from other nucleobases and nucleosides .

Comparison with Similar Compounds

Properties

IUPAC Name

7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFGJBXGBJISGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Record name adenine
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DSSTOX Substance ID

DTXSID6022557
Record name Adenine
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Molecular Weight

135.13 g/mol
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Physical Description

Solid
Record name Adenine
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose, and it forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions.
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CAS No.

73-24-5
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Record name ADENINE
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Melting Point

360 °C
Record name Adenine
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Synthesis routes and methods I

Procedure details

N6 -Benzoyl-9-(2'-fluoro-b-D-ribofuranosyl) adenine was prepared from 9-β-D-arabinofuranosyladenine in a five-step synthesis using a modification of a procedure reported by Ikehara at al. [Nucleosides and Nucleotides, 2, 373-385 (1983)]. The N6 -benzoyl derivative was obtained in good yield utilizing the method of transient protection with chlorotrimethylsilane. Jones [J. Am. Chem. Soc., 104, 1316 (1982)]. Selective protection of the 3' and 5'-hydroxyl groups of N6 -Benzoyl-9-β-D-arabinofuranosyladenine with tetrahydropyranyl (THP) was accomplished by modification of the literature procedure according to Butke et al. [Nucleic Acid Chemistry, Part 3, p.149, L. B. Townsend and R. S. Tipson, Eds., J. Wiley and Sons, New York, 1986], to yield N6 -Benzoyl-9-[3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl]adenine in good yield. Treatment of N6 -Benzoyl-9-[3',5 -di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl]adenine with trifluoromethanesulfonic anhydride in dichloromethane gave the 2'-triflate derivative N6 -Benzoyl-9-[2'-O-trifluoromethylsulfonyl-3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabinofuranosyl] adenine which was not isolated due to its lability. Displacement of the 2'-triflate group was effected by reaction with tetrabutylammonium fluoride in tetrahydrofuran to obtain a moderate yield of the 2'-fluoro derivative N6 -Benzoyl-9-[2'-fluoro-3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabinofuranosyl]adenine. Deprotection of the THP groups of N6 -Benzoyl-9-[2'-fluoro-3',5'-di-O-tetrahydro-pyran-2-yl)-β-D-arabinofuranosyl]adenine was accomplished by treatment with Dowex-SOW in methanol to yield N6 -benzoyl-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)adeninein moderate yield. The 1H-NMR spectrum was in agreement with the literature values. [Ikehara and Miki, Chem. Pharm. Bull., 26, 2449 (1978)]. Standard methodologies were employed to obtain the 5'-dimethoxytrityl-3'-phosphoramidite intermediates N6 -Benzoyl-9-[2'-fluoro-5'-O-(4,4'-dimethoxytrityl)-β-D-ribofuranosyl]adenine and N6 -Benzoyl-[2'-deoxy-2'-fluoro -5'-O-(4,4'-dimethoxytrityl)]adenosine-3'-O-(N,N-diisopropyl-β-cyanoethylphosphoramidite. [Ogilyie, Can J. Chem., 67, 831-839 (1989)].
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Nucleic Acid
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Synthesis routes and methods II

Procedure details

DAMN (0.727 g; 0.1 mole), N-dichloromethylformamidinium chloride (0.12 g; 0.01 mole) and ammonium acetate (0.51 g; 0.01 mole) were charged to a 3 oz. Aerosol Compatibility Tube (Fischer and Porter Co.) at room temperature. An ammoniacal formamide solution consisting of 15 ml of formamide and 0.343 g ammonia was then added to the tube. The reaction was run for 2 hours at 100° C. with magnetic stirring. The mixture was cooled to 40° C. and a black solid by-product which formed during the reaction was filtered. HPLC indicated an adenine yield of 41.5%.
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
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0.51 g
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0.343 g
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Yield
41.5%

Synthesis routes and methods III

Procedure details

N6 -Benzoyl-9-(2'-fluoro-b-D-ribofuranosyl)adenine was prepared from 9-b-D-arabinofuranosyladenine in a five-step synthesis using a modification of a procedure reported by M. Ikehara at al., Nucleosides and Nucleotides 2:373-385 (1983). Thus, the N6 -benzoyl derivative was obtained in good yield utilizing the method of transient protection with chlorotrimethylsilane. R. A. Jones, J. Am. Chem. Soc. 104:1316 (1982). Selective protection of the 3' and 5'-hydroxyl groups of N6 -Benzoyl-9-β-D-arabinofuranosyladenine with tetrahydro-pyranyl (THP) was accomplished by modification of a literature procedure G. Butke, et al., in Nucleic Acid Chemistry, Part 3:149-152, Townsend, L. B. and Tipson, R. S. eds., (J. Wiley and Sons, New York 1986) to yield N6 -Benzoyl-9-[3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl] adenine in good yield. Treatment of N6 -Benzoyl-9-[3', 5'-di-O-tetrahydro-pyran-2-yl)-β-D-arabinofuranosyl] adenine with trifluoromethanesulfonic anhydride in dichloromethane gave the 2'-tri-flate derivative N6 -Benzoyl-9-[2'-O-trifluoromethylsulfonyl-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl] adenine which was not isolated due to its liability. Displacement of the 2'-triflate group was effected by reaction with tetra-butylammonium fluoride in tetrahydrofuran to obtain a moderate yield of the 2'-fluoro derivative N6 -Benzoyl-9-[2'- fluoro-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl]-adenine. Deprotection of the THP groups of N6 -Benzoyl-9-[2'-fluoro-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl] adenine was accomplished by treatment with Dowex-50W in methanol to yield N6 -benzoyl-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)adenine in moderate yield. The 1H-NMR spectrum of 6 was in agreement with the literature values. M. Ikehara and H. Miki, Chem. Pharm. Bull. 26: 2449-2453 (1978). Standard methodologies were employed to obtain the 5'-dimeth-oxytrityl-3'-phosphoramidite intermediates N6 -Benzoyl-9-[2'-fluoro-5'-O-(4,4'-dimethoxytrityl)-β-D-ribofuranosyl] adenine and N6 -Benzoyl-[2'-deoxy-2'-fluoro-5'-O-(4,4'-dimethoxytrityl)] adenosine-3'-O-(N,N-diisopropyl-β-cyanoethylphosphoramidite. K. K. Ogilvie, Can J. Chem. 67:831-839 (1989).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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